molecular formula C43H66N8O11S B606991 DCG04 CAS No. 314263-42-8

DCG04

Cat. No.: B606991
CAS No.: 314263-42-8
M. Wt: 903.1 g/mol
InChI Key: MHOVYDVXSWUHAZ-NNBHGYTGSA-N
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Description

This compound is a highly complex synthetic molecule featuring multiple functional groups, including:

  • Oxirane (epoxide) ring: A reactive three-membered cyclic ether that may confer alkylating properties .
  • Biotin-like moiety: The hexahydrothieno[3,4-d]imidazol-4-yl fragment resembles biotin, a coenzyme involved in carboxylation reactions .
  • Amide and carbamate linkages: Common in peptide-like structures, these groups enhance stability and influence bioavailability .

Its synthesis likely involves multi-step reactions, including peptide coupling, epoxidation, and biotinylation, as inferred from analogous compounds . Characterization methods such as tandem mass spectrometry (LC-ESI-QTOF-MS) and 2D-HPTLC are critical for verifying its structure and purity .

Properties

IUPAC Name

ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVYDVXSWUHAZ-NNBHGYTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744271
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314263-42-8
Record name N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multi-step organic synthesis. Each step requires specific reaction conditions, such as temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in the development of new pharmaceuticals. Compounds with similar structural features have been studied for their efficacy against various diseases, including cancer and bacterial infections.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of complex organic compounds can exhibit anticancer properties. For instance, thiadiazole derivatives have shown efficacy in reducing the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

Biological Research

The compound may serve as a tool in biological research to explore cellular mechanisms or pathways. Its ability to modify protein interactions could provide insights into cellular signaling processes.

Research Findings

Studies on related compounds have demonstrated their role in modulating enzyme activity or receptor binding, which can be pivotal in understanding disease mechanisms .

Drug Design

Given its complex structure, this compound could be utilized in rational drug design strategies. By understanding its interactions at the molecular level, researchers can optimize its properties for better efficacy and reduced side effects.

Insights from Drug Design

The integration of computational modeling techniques has been employed to predict the binding affinity of similar compounds to target proteins, enhancing the drug design process .

Chemical Safety Information

International Chemical Safety Cards (ICSCs) provide essential safety information on chemicals, highlighting necessary precautions when handling such compounds .

Mechanism of Action

The mechanism of action of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, binding to a specific enzyme may inhibit its activity, resulting in a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s complexity necessitates comparison with structurally related molecules. Key analogues include:

Compound Key Features Bioactivity Reference
Methyl (S)-1-(2-((S)-2-benzyl-3-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-ylamino)-...) Carbamate, amide bonds, branched alkyl chains Enzyme inhibition (hypothetical)
Biotin (vitamin B7) Hexahydrothienoimidazolone, carboxyl group Cofactor in carboxylase enzymes
PEG-60 hydrogenated castor oil Polyethylene glycol (PEG) chains, ester groups Surfactant, drug delivery enhancer
Azo dyes (e.g., (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino) derivatives) –N=N– azo group, triazine ring Textile dyes, potential photodynamic agents

Key Differences and Similarities

Reactivity :

  • The oxirane group distinguishes the target compound from biotin and PEG derivatives, enabling covalent binding to nucleophiles (e.g., thiols in enzymes) .
  • Unlike azo dyes, which rely on conjugation for chromophoric properties, this compound’s bioactivity likely stems from enzyme interactions .

Bioavailability :

  • The compound’s high molecular weight (~800–1000 Da) and polar groups may limit membrane permeability compared to smaller molecules like biotin (244 Da) .
  • PEGylated compounds (e.g., PEG-60) exhibit enhanced solubility but lack the target’s enzymatic targeting .

Electronic and Structural Isovalency: While the biotin-like fragment shares isovalency with biotin, differences in side chains (e.g., 4-hydroxyphenyl vs. valeric acid) alter receptor affinity . Cluster analysis (Jarvis-Patrick/Butina algorithms) would group this compound with other peptide-biotin hybrids but separate it from non-polar surfactants .

Research Findings

  • Antioxidant Potential: The 4-hydroxyphenyl group may confer radical-scavenging activity, akin to phenolic compounds in Populus buds .
  • Toxicity Concerns : Reactive epoxides may pose mutagenic risks, necessitating detailed in vivo safety profiling .

Biological Activity

The compound ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure suggests multiple functional groups that may contribute to various biological activities.

Chemical Structure and Properties

The compound features a multifunctional structure characterized by:

  • Amine groups which may enhance solubility and biological interactions.
  • Thiazole and thieno[3,4-d]imidazole moieties , known for their roles in biological activity.

The molecular formula is complex, indicating a high degree of functionalization that may influence its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring enhances this activity through better interaction with target proteins involved in cancer progression .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity . Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Effects

Preliminary studies on related thiazole derivatives indicate promising antimicrobial activity . These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • Thiazole Derivatives in Cancer Therapy
    • A study evaluated the efficacy of thiazole derivatives against human cancer cell lines (e.g., HT29). The derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential use as anticancer agents .
  • Anti-inflammatory Mechanisms
    • Research highlighted that thiazole-based compounds could downregulate the expression of COX enzymes and other inflammatory mediators in macrophages, suggesting a mechanism for their anti-inflammatory effects .

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